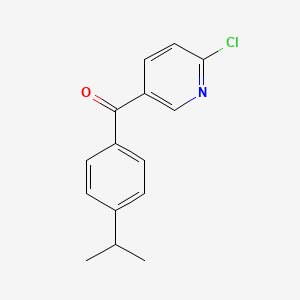

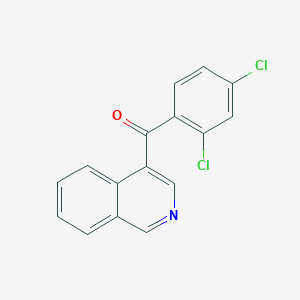

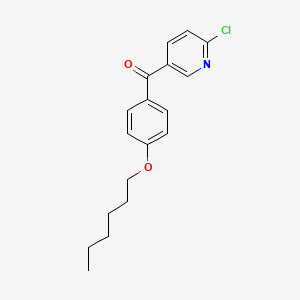

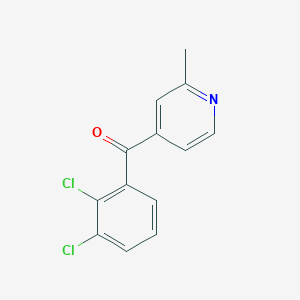

![molecular formula C9H17Cl2N3O2 B1421833 methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride CAS No. 1305712-50-8](/img/structure/B1421833.png)

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

Vue d'ensemble

Description

“Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride” is a chemical compound with potential applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an important raw material and intermediate used in these fields .

Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow or pale orange to red liquid . It has an assay (GC) of ≥96.0% and a refractive index of 1.5395-1.5445 @ 20°C . It is slightly soluble in water . The predicted boiling point is 799.1±60.0 °C, and the predicted density is 1.40±0.1 g/cm3 .Applications De Recherche Scientifique

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor, especially in the context of protecting steel in acidic environments. Investigations reveal that derivatives of this compound, such as BT36 and BT43, are highly effective in preventing the corrosion of C38 steel in hydrochloric acid solutions. The protection efficiency of these compounds can exceed 95%, even at low concentrations. These inhibitors function by polarizing and transferring charges, following the Langmuir adsorption isotherm, correlating well with quantum chemical data calculated through DFT methods (Missoum et al., 2013).

Catalytic Properties

Derivatives of methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride have been synthesized and examined for their catalytic properties. Copper (II) complexes of these compounds are reported to be effective catalysts for the oxidation of catechol substrate to quinone with dioxygen at ambient conditions. The efficiency of the catalytic action varies depending on the specific compound and its complex formation (Boussalah et al., 2009).

Metal Ion Analysis

This compound has been utilized as an ion-pairing reagent for the separation and determination of common metal ions. Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) has been specifically used for this purpose, providing a means to qualitatively and quantitatively analyze metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).

Synthesis of Pyrazole Derivatives

Research indicates the compound's utility in synthesizing a variety of pyrazole derivatives, which are important in the development of new pharmaceuticals and materials. These derivatives have shown potential in the treatment of diseases and as corrosion inhibitors, illustrating the compound's diverse application in chemical synthesis (Titi et al., 2020).

Safety And Hazards

This compound is air sensitive and should be stored away from air . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be stored away from oxidizing agents . The compound is labeled with the GHS07 hazard pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2;;/h5-6,8H,3-4,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDFCOXKMBYLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(CN)C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.